Ácido 4-(metiltio)fenilacético

Descripción general

Descripción

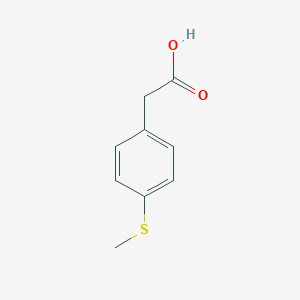

4-(Methylthio)phenylacetic acid is an organic compound with the molecular formula C9H10O2S. It is characterized by a phenyl ring substituted with a methylthio group at the para position and an acetic acid moiety. This compound is known for its applications in various chemical and pharmaceutical processes.

Aplicaciones Científicas De Investigación

4-(Methylthio)phenylacetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules

Mecanismo De Acción

Target of Action

It’s known to cause irritation to the eyes, skin, and respiratory system , suggesting that it may interact with receptors or enzymes in these tissues.

Mode of Action

It has been reported to undergo tio2 photocatalytic one-electron oxidation . This suggests that it may interact with its targets through oxidation processes, leading to changes in the biochemical state of the target cells.

Biochemical Pathways

The compound’s involvement in TiO2 photocatalytic one-electron oxidation suggests it may influence redox reactions and related biochemical pathways .

Result of Action

It’s known to cause irritation to the eyes, skin, and respiratory system , indicating that it may induce inflammatory responses or other cellular changes in these tissues.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Methylthio)phenylacetic acid. For instance, light exposure may trigger its photocatalytic oxidation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 4-(Methylthio)phenylacetic acid typically involves the reaction of p-halogenated phenylacetic acid with sodium methyl mercaptide in the presence of cuprous ions and dimethylformamide (DMF). This method avoids the environmental pollution associated with the Willgerodt-Kindler reaction, which generates hydrogen sulfide .

Industrial Production Methods: The industrial production of 4-(Methylthio)phenylacetic acid follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity while minimizing environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Methylthio)phenylacetic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: TiO2 and light for photocatalytic oxidation.

Reduction: Sodium borohydride or lithium aluminum hydride for reducing the carboxylic acid group.

Substitution: Halogenating agents for introducing other substituents.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted phenylacetic acids.

Comparación Con Compuestos Similares

- Phenylacetic acid

- 4-(Methylthio)acetophenone

- Phenylthioacetic acid

- 3-(Methylthio)propylamine

Comparison: 4-(Methylthio)phenylacetic acid is unique due to the presence of both a methylthio group and an acetic acid moiety, which confer distinct chemical properties and reactivity. Compared to phenylacetic acid, the methylthio group enhances its nucleophilicity and potential for further functionalization. In contrast to 4-(Methylthio)acetophenone, the acetic acid group provides additional sites for chemical modification .

Actividad Biológica

4-(Methylthio)phenylacetic acid (MTPA) is an organic compound with significant biological activity, particularly in the field of medicinal chemistry. Its molecular formula is C₉H₁₀O₂S, and it features a phenylacetic acid backbone modified by a methylthio group at the para position. This compound is primarily recognized for its role as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), notably Etoricoxib, which selectively inhibits cyclooxygenase-2 (COX-2) enzymes involved in the inflammatory response.

The synthesis of MTPA can be achieved through various methods, including catalytic reactions involving p-halogenated phenylacetic acids and sodium methyl mercaptide. A notable method avoids traditional environmental pollutants associated with the Willgerodt-Kindler reaction, making it suitable for large-scale production .

MTPA exhibits its biological effects primarily through interaction with cyclooxygenase enzymes. The compound and its derivatives have been shown to influence COX-2 activity, which is crucial for mediating inflammation and pain. This mechanism positions MTPA as a potential therapeutic agent for conditions like arthritis, dysmenorrhea, and other inflammatory diseases .

Biological Activity

Anti-inflammatory Properties

Research indicates that MTPA and its derivatives can effectively inhibit COX-2 activity, leading to reduced inflammation and pain relief. This has been demonstrated in various animal models where MTPA administration resulted in significant alleviation of inflammatory symptoms .

Potential for Cancer Treatment

Beyond its anti-inflammatory properties, MTPA has been investigated for its potential role in cancer treatment. Some studies suggest that compounds derived from MTPA may inhibit cellular neoplastic transformations and metastatic tumor growth, thereby offering a dual benefit in managing both pain and cancer-related symptoms .

Case Studies and Research Findings

-

Etoricoxib Synthesis

MTPA serves as an essential intermediate in the synthesis of Etoricoxib, which has been extensively studied for its efficacy in treating osteoarthritis and rheumatoid arthritis. Clinical trials have demonstrated that Etoricoxib significantly reduces pain and improves function in patients with these conditions . -

Oxidation Kinetics

Studies focusing on the oxidation kinetics of MTPA have provided insights into its reactivity under various conditions. These studies are crucial for understanding how MTPA behaves in biological systems and its potential interactions with other biomolecules . -

Gut Microbiome Interaction

Recent research has explored how MTPA interacts with gut microbiota, potentially influencing metabolic pathways that link to cardiovascular health. This area of study highlights the compound's broader implications beyond direct pharmacological effects .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Methylsulfonyl)phenylacetic acid | Phenylacetic acid derivative | Contains a sulfonyl group; exhibits different biological activities |

| 3-(Methylthio)phenylacetic acid | Isomer of MTPA | Different positioning of the methylthio group; may have distinct properties |

| 4-(Chlorophenyl)acetic acid | Halogenated derivative | Lacks sulfur; primarily used as an anti-inflammatory agent |

Propiedades

IUPAC Name |

2-(4-methylsulfanylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMLFHMRRBJCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407239 | |

| Record name | 4-(Methylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16188-55-9 | |

| Record name | 4-(Methylthio)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16188-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(methylthio)phenylacetic acid participate in photoinduced electron transfer reactions?

A1: 4-(Methylthio)phenylacetic acid acts as an electron donor in photoinduced electron transfer reactions when paired with a suitable sensitizer, such as 4-carboxybenzophenone. [, ] Upon light absorption, the excited sensitizer accepts an electron from the sulfur atom in 4-(methylthio)phenylacetic acid, generating a radical cation on the acid molecule and a radical anion on the sensitizer. [, ] This process initiates a cascade of reactions, including decarboxylation and radical formation. [, ]

Q2: What is the fate of the 4-(methylthio)phenylacetic acid radical cation formed after electron transfer?

A2: The 4-(methylthio)phenylacetic acid radical cation undergoes decarboxylation, leading to the formation of a carbon-centered radical adjacent to the sulfur atom. [, ] This radical can further participate in polymerization reactions, as demonstrated in studies using acrylamide as a monomer. [] The efficiency of this process depends on the rate of radical-ion pair separation and the reactivity of the generated radical. []

Q3: How does the structure of 4-(methylthio)phenylacetic acid influence its photochemical behavior?

A3: The presence of both the aromatic ring and the thioether group in 4-(methylthio)phenylacetic acid contributes to its photochemical properties. The aromatic moiety enhances the reactivity of the generated radicals, making them more efficient initiators for polymerization compared to their aliphatic counterparts. [] Additionally, the position of the methylthio group on the aromatic ring can influence the electron donating ability and subsequently impact the overall photochemical reactivity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.